molecular formula C10H9N B1311161 3-(4-Cyanophenyl)-1-propene CAS No. 51980-05-3

3-(4-Cyanophenyl)-1-propene

Cat. No. B1311161
CAS RN: 51980-05-3
M. Wt: 143.18 g/mol
InChI Key: ULDJSHVPTSCBDW-UHFFFAOYSA-N
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Description

The compound "3-(4-Cyanophenyl)-1-propene" is a molecule that includes a cyanophenyl group attached to a propene chain. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and related chemical properties that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-carbon bonds through reactions such as the Suzuki coupling, as seen in the synthesis of novel copolymers containing 4-cyanophenyl groups attached to thieno[3,2-b]thiophene or dithieno[3,2-b:2',3'-d]thiophene structures . Additionally, the acetylation of hydroxy groups to form esters, as demonstrated in the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, is another relevant synthetic approach . These methods could potentially be adapted for the synthesis of "3-(4-Cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Cyanophenyl)-1-propene" often features noncentrosymmetric systems, as seen in the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, which crystallizes in a monoclinic system with a smectic-like layer structure . The crystal structure of 1,1-diphenyl-2-aza-1,3-butadienes, including a 3-cyano-4-(4-cyanophenyl) variant, shows discrete diastereomeric molecules with significant twisting and tilting of phenyl rings . These structural insights can be used to infer the potential geometry and conformation of "3-(4-Cyanophenyl)-1-propene".

Chemical Reactions Analysis

The chemical reactivity of compounds with cyanophenyl groups can be diverse. For instance, the cycloaddition reactions of tetra-2-thienylthieno[3,4-c]thiophene with various reagents lead to the formation of benzo[c]thiophene derivatives . Similarly, "3-(4-Cyanophenyl)-1-propene" may undergo addition reactions due to the presence of the double bond in the propene moiety, as well as reactions at the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing cyanophenyl groups can be deduced from studies on similar molecules. For example, the photophysical, electrochemical, and electroluminescent properties of copolymers with cyanophenyl groups have been investigated, revealing insights into their luminescence and electronic properties . The crystal structure analysis of related compounds provides information on their solid-state packing and potential intermolecular interactions, such as hydrogen bonding . These properties are crucial for understanding the behavior of "3-(4-Cyanophenyl)-1-propene" in different environments and applications.

Scientific Research Applications

Field

Biochemical Research

Application

“3-(4-Cyanophenyl)-1-propene” is a derivative of β-amino acids, which are used in the synthesis of aromatase inhibitors, antagonists of the Bradykinin B1 receptor, and TNFα inhibitors .

Method of Application

The compound is used in the synthesis of these inhibitors. The exact method of synthesis would depend on the specific inhibitor being produced .

Results

The use of “3-(4-Cyanophenyl)-1-propene” in the synthesis of these inhibitors has been cited extensively in the scientific literature .

Use in Organic Synthesis

Field

Organic Synthesis

Application

“3-(4-Cyanophenyl)-1-propene” is used as an intermediate in asymmetric synthetic reactions, synthesis of medicinal compounds, and various polymerization reactions .

Method of Application

The compound is used as an intermediate in these reactions. The exact method of application would depend on the specific reaction being carried out .

Results

The use of “3-(4-Cyanophenyl)-1-propene” in these reactions has been cited extensively in the scientific literature .

properties

IUPAC Name

4-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDJSHVPTSCBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431803
Record name 4-allyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)-1-propene

CAS RN

51980-05-3
Record name 4-allyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Highly substituted chloro and methoxy aryl bromides can readily be converted into the desired Grignard reagents 3i, j. After the reaction with ClPPh2 and oxidative work-up, the phosphine oxides 2ia, ja are obtained in good yields (entry 15, 16). This type of compound is of interest in relation with P-ligands for asymmetric catalysis.[5] Also functions like a cyano group are tolerated. Thus, the reaction of 4-bromobenzonitrile in THF at −7° C. leads to the desired arylmagnesium reagent (3d) in only 50% conversion using i-PrMgCl whereas over 90% is observed with i-PrMgCl.LiCl (Scheme 3). The addition of benzaldehyde provides the alcohol 2da in 81% yield whereas allylation of arylmagnesium reagent (3d) with allyl bromide leads to the corresponding 4-allylbenzonitrile in 92% yield (entry 5,6 of Table 1). See FIG. 3 for additional information.
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Synthesis routes and methods II

Procedure details

Highly substituted chloro and methoxy aryl bromides can readily be converted into the desired Grignard reagents 3i, j. After the reaction with ClPPh2 and oxidative work-up, the phosphine oxides 2ia, ja are obtained in good yields (entry 15, 16). This type of compound is of interest in relation with P-ligands for asymmetric catalysis.[5] Also functions like a cyano group are tolerated. Thus, the reaction of 4-bromobenzonitrile in THF at −7° C. leads to the desired arylmagnesium reagent (3d) in only 50% conversion using i-PrMgCl whereas over 90% is observed with i-PrMgCl•LiCl (Scheme 3). The addition of benzaldehyde provides the alcohol 2da in 81% yield whereas allylation of arylmagnesium reagent (3d) with allyl bromide leads to the corresponding 4-allylbenzonitrile in 92% yield (entry 5,6 of Table 1). See FIG. 3 for additional information.
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i-PrMgCl•LiCl
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Synthesis routes and methods III

Procedure details

Add allyl tri-n-butylstannane (39.3 mmol, 12.18 ml) dropwise to a stirred solution of 4-iodo-benzonitrile (6 g, 26.2 mmol), tetrakis(triphenylphosphine)palladium(0) (1.31 g, 1.5 mmol) and copper (I) iodide (399 mg, 2.09 mmol) in 30 ml of dry 1,4-dioxane under argon atmosphere. Reflux the mixture for 24 hours and then cool to room temperature. Dilute with 40 ml of diethyl ether and add 20 ml of saturated solution of KF and stir for 2 hours. Filter the mixture and wash the organic layer with water (20 ml), brine (20 ml) and dry over sodium sulfate. Evaporate in vacuo and purify by flash chromatography in silica using hexane-ethyl acetate as eluent (20:1) to afford 2.66 g (70%) of 4-allylbenzonitrile
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12.18 mL
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6 g
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30 mL
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1.31 g
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catalyst
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399 mg
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saturated solution
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Synthesis routes and methods IV

Procedure details

To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (3 ml), 4-aminobenzonitrile (354 mg, 3.0 mmol) was added during 20 minutes, while maintaining the temperature of the reaction mixture at 42-44° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 50° C. for three hours during which extra t-butylnitrite (180 μl, 1.5 mmol) was added. The volatile material in the reaction mixture was removed at reduced pressure. Heptane-ethyl acetate (10 ml, 1:1) was then added to the crude product and the mixture was filtered. Column chromatography (heptane-ethyl acetate 49:1) of the concentrated filtrate gave 160 mg (37%) 4-allyl-benzonitrile as a clear oil containing 16% of 4-bromo-benzonitrile. This corresponds to 30% yield of 4-allylbenzonitrile. 1H NMR (CDCl3, 400 MHz) δ 7.60, (m, 2H, J=8.3 Hz), 7.31, (m, 2H, J=8.3 Hz), 5.99-5.88, (m, 1H), 5.18-5.08, (m, 2H), 3.46, (d, 2H, J=6.7 Hz); Anal HRMS Calcd. for C10H9N (M): 143.0735. Found: 143.0734.
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535 μL
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354 mg
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3 mL
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180 μL
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